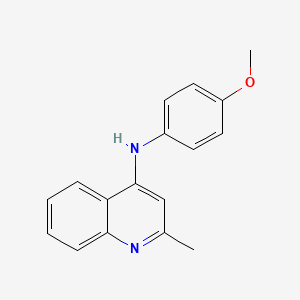

N-(4-methoxyphenyl)-2-methylquinolin-4-amine

Description

Properties

Molecular Formula |

C17H16N2O |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-2-methylquinolin-4-amine |

InChI |

InChI=1S/C17H16N2O/c1-12-11-17(15-5-3-4-6-16(15)18-12)19-13-7-9-14(20-2)10-8-13/h3-11H,1-2H3,(H,18,19) |

InChI Key |

IDYPPINOEMTNLD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Acylation-Condensation Sequence

-

Acylation : 4-Methoxyaniline undergoes acylation with formic acid to form N-formyl-4-methoxyaniline, enhancing nucleophilicity.

-

Coupling : The acylated intermediate reacts with 4-halo-2-methylquinoline (X = Cl, Br) using a Pd/Cu catalyst system (e.g., PdCl₂/CuI) and tri-tert-butylphosphine ligand in toluene at reflux (6–10 hours).

| Parameter | Specification |

|---|---|

| Catalyst System | PdCl₂:CuI (1:1–15 molar ratio) |

| Ligand | Tri-tert-butylphosphine |

| Solvent | Toluene |

| Temperature | 110–120°C (reflux) |

| Yield (Analogous) | 84–91% |

This method’s selectivity stems from the ligand’s role in stabilizing the active catalytic species, minimizing homo-coupling byproducts.

Copper-Mediated Ullmann-Type Coupling

Patent CN110467538B demonstrates a single-step synthesis of diarylamines using CuCl in a toluene/DMF solvent mixture. Adapting this for this compound:

-

Reaction Setup : 4-Halo-2-methylquinoline (1 mmol), 4-methoxyaniline (1 mmol), CuCl (5 mol%), and K₂CO₃ (2 mmol) in toluene/DMF (4:1 v/v).

-

Reflux Conditions : 8–10 hours at 110°C with continuous water removal via Dean-Stark trap.

-

Purification : Extraction with toluene, washing (water → brine), and vacuum drying yield the product.

Key Advantages :

Comparative Analysis of Methodologies

| Method | Yield | Time (h) | Cost | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 91% | 4–12 | Low | High |

| Pd/Cu Catalyzed | 90% | 6–10 | Moderate | Moderate |

| Cu-Mediated Ullmann | 89% | 8–10 | Low | High |

Critical Considerations :

-

Nucleophilic Route : Requires electron-deficient quinoline rings; less effective for non-activated substrates.

-

Catalytic Methods : Tolerate diverse substrates but require stringent oxygen-free conditions.

Industrial-Scale Optimization Strategies

Solvent Engineering

Mixed solvents (e.g., toluene/DMF) improve reagent solubility and catalyst stability. DMF’s high polarity facilitates aryl halide activation, while toluene enables azeotropic water removal.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-phenyl)-(2-methyl-quinolin-4-yl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Amine derivatives.

Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

N-(4-methoxyphenyl)-2-methylquinolin-4-amine serves as a crucial building block in the synthesis of more complex organic compounds. Its quinoline core is particularly valuable in medicinal chemistry, where it can be modified to create derivatives with enhanced biological activity.

Synthetic Routes

Recent advancements have highlighted various synthetic pathways for producing this compound and its analogs. For instance, a one-pot synthesis involving the Sonogashira coupling has been developed, allowing for the efficient creation of substituted 4-aminoquinolines . This method not only simplifies the synthetic process but also enhances yield and purity.

Antimalarial Properties

Research has shown that compounds related to this compound exhibit promising antimalarial activity. In vitro studies indicate that certain derivatives display half-maximal inhibitory concentration (IC50) values lower than 0.5 μM against drug-resistant strains of Plasmodium falciparum. . This suggests that modifications to the quinoline structure can significantly enhance antimalarial potency.

Anticancer Activity

this compound has been explored for its potential anticancer effects. Studies indicate that similar compounds show cytotoxicity against various cancer cell lines, with mean GI50 values indicating strong anti-tumor activity . The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Pharmaceutical Applications

Therapeutic Potential

The compound has been investigated for its potential therapeutic effects beyond antimalarial and anticancer properties. Its interactions with biological macromolecules suggest possible applications in treating infectious diseases and other conditions. For example, derivatives have shown efficacy against tuberculosis ATP synthase and as non-nucleoside HIV-1 inhibitors .

Case Studies

Mechanism of Action

The mechanism of action of (4-Methoxy-phenyl)-(2-methyl-quinolin-4-yl)-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit monoamine oxidase (MAO) enzymes, which play a role in the metabolism of neurotransmitters. This inhibition can result in increased levels of neurotransmitters in the brain, contributing to its potential antidepressant effects .

Comparison with Similar Compounds

Comparison with Quinoline Derivatives

5,6,7-Trimethoxy-N-(4-methoxyphenyl)-2-methylquinolin-4-amine (7a)

Core Structure: Quinoline with 5,6,7-trimethoxy, 2-methyl, and 4-(4-methoxyphenyl)amine groups. Synthesis: Synthesized via refluxing ethanol with aromatic amines, yielding a yellow precipitate after recrystallization . Key Differences: Additional methoxy groups at positions 5,6,7 increase polarity and steric bulk compared to the target compound.

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

Core Structure: Quinoline with 4-amino, 2-(4-chlorophenyl), and 3-(4-methoxyphenyl) substituents. Synthesis: Prepared via PdCl₂(PPh₃)₂-catalyzed cross-coupling in DMF .

Table 1: Quinoline Derivatives Comparison

Comparison with Quinazoline Derivatives

2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265)

Core Structure: Quinazoline with 2-chloro, 4-(4-methoxyphenyl-N-methyl)amine. Synthesis: Identified via high-throughput caspase-3 activator screening . Key Differences: Quinazoline core (vs. quinoline) and N-methylation enhance metabolic stability and binding affinity. Biological Activity:

- Apoptosis Induction : EC₅₀ = 2 nM (caspase-3 activation in T47D cells).

- Antiproliferative Activity : GI₅₀ = 2 nM.

- Mechanism : Tubulin polymerization inhibition, effective in Pgp-1-overexpressing cells.

Table 2: Quinazoline vs. Quinoline Activity

Comparison with Pyrrolo[3,2-d]pyrimidines

N-(4-Methoxyphenyl)-N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Core Structure : Pyrrolo[2,3-d]pyrimidine with N-methyl and 4-methoxyphenyl groups.

Biological Activity :

- Antimitotic Activity : Binds colchicine site of tubulin, inhibits microtubule assembly.

- Potency: GI₅₀ in nanomolar range, overcomes Pgp-1 and βIII-tubulin resistance . Key Differences: Heterocyclic core alters binding kinetics compared to quinoline derivatives.

Comparison with Thiazolidine Derivatives

(Z)-5-((4-Methoxybenzylidene))-N-(4-methoxyphenyl)-3,4-dimethylthiazolidin-2-imine (5i)

Core Structure : Thiazolidin-imine with 4-methoxybenzylidene and 4-methoxyphenyl groups.

Synthesis : Derived from 4-(4-methoxyphenyl)-N-methylbut-3-yn-2-amine .

Key Differences : Flexible thiazolidine ring may reduce planar rigidity, affecting target binding.

Structural-Activity Relationship (SAR) Insights

- Core Structure: Quinazolines (e.g., EP128265) exhibit higher potency than quinolines, likely due to enhanced electron-deficient cores improving target interactions .

- Substituent Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.